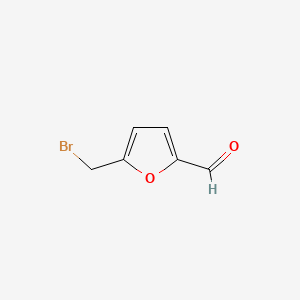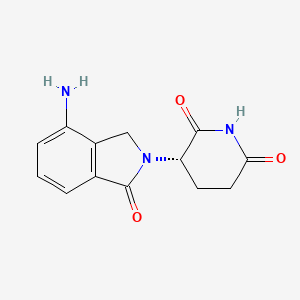
S-Lenalidomide
Descripción general
Descripción
Lenalidomide, also known as S-Lenalidomide, is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . It is used to treat anemia (low red blood cells) in patients with a certain type of myelodysplastic syndrome (MDS). Patients with MDS may have very low red blood cell counts and require blood transfusions . Lenalidomide is also used in combination with dexamethasone to treat multiple myeloma (plasma cell cancer) .
Synthesis Analysis
The synthesis of Lenalidomide derivatives involves alkylation, acylation, or sulfonylation of Lenalidomide . The synthesized derivatives are then verified by 1H NMR, 13C NMR, and LC-MS .Molecular Structure Analysis
Lenalidomide is a 4-amino-glutamyl analogue of thalidomide and exists as a racemic mixture of the active S(-) and R(+) forms .Chemical Reactions Analysis
Lenalidomide is broken down slowly through non-enzymatic hydrolysis in aqueous solutions and in hepatocytes at physiological pH, due to the hydrolytic cleavage of lenalidomide’s glutarimide ring .Physical And Chemical Properties Analysis
The physical, chemical, and ecological properties of Lenalidomide and/or its ingredients have not been fully characterized .Aplicaciones Científicas De Investigación
Application in Multiple Myeloma
- Scientific Field : Hematology/Oncology
- Summary of Application : Lenalidomide is widely used in the treatment of Multiple Myeloma (MM), a common hematologic malignancy . It is an immunomodulatory drug (IMiD) that has shown potent anti-MM activity .
- Results/Outcomes : The use of Lenalidomide has significantly improved the life expectancy of MM patients . Despite its effectiveness, resistance to Lenalidomide is a major challenge, leading to treatment failures .
Application in Myelodysplastic Syndrome (MDS)
- Scientific Field : Hematology
- Summary of Application : Lenalidomide is effective in the treatment of MDS with deletion of chromosome 5q .
- Methods of Application : Lenalidomide induces the ubiquitination and degradation of CK1α in MDS with deletion of chromosome 5q .
- Results/Outcomes : Lenalidomide has shown therapeutic efficacy in MDS with deletion of chromosome 5q .
Application in Amyloidosis
- Scientific Field : Hematology
- Summary of Application : Lenalidomide-based regimens are used for the treatment of newly diagnosed Amyloidosis .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results/Outcomes : The specific results or outcomes obtained are not detailed in the available resources .
Application in Lenalidomide-Resistant Multiple Myeloma
- Scientific Field : Hematology/Oncology
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results/Outcomes : The specific results or outcomes obtained are not detailed in the available resources .
Application in Combination Therapy for Amyloidosis
- Scientific Field : Hematology
- Summary of Application : Lenalidomide is used in combination with other drugs like Cyclophosphamide and Dexamethasone for the treatment of newly diagnosed Amyloidosis .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results/Outcomes : In a phase II trial, the overall hematological response was 46% with complete response in 25%, very good partial response in 18% and partial response in 3% patients .
Application in Other Hematological Malignancies
- Scientific Field : Hematology
- Summary of Application : Besides Multiple Myeloma and Myelodysplastic Syndrome, Lenalidomide is also effective in the treatment of other hematological malignancies .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results/Outcomes : The specific results or outcomes obtained are not detailed in the available resources .
Application in Lenalidomide-Resistant Multiple Myeloma
- Scientific Field : Hematology/Oncology
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results/Outcomes : The specific results or outcomes obtained are not detailed in the available resources .
Application in Combination Therapy for Amyloidosis
- Scientific Field : Hematology
- Summary of Application : Lenalidomide is used in combination with other drugs like Cyclophosphamide and Dexamethasone for the treatment of newly diagnosed Amyloidosis .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results/Outcomes : In a phase II trial by Ciberia et al, (n=28) ND-AL patients (pts) were treated with LCyD. Overall hematological response (OHR) was 46% with complete response (CR) in 25%, very good partial response (VGPR) in 18% and partial response (PR) in 3% pts .
Application in Other Hematological Malignancies
- Scientific Field : Hematology
- Summary of Application : Besides Multiple Myeloma and Myelodysplastic Syndrome, Lenalidomide is also effective in the treatment of other hematological malignancies .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results/Outcomes : The specific results or outcomes obtained are not detailed in the available resources .
Safety And Hazards
Direcciones Futuras
Lenalidomide is now being evaluated as maintenance therapy, preventive therapy, and in combination with other new agents . Future directions include the use of biologic and molecular markers as predictive tools to select patients and the use of combination strategies to overcome resistance to lenalidomide .
Propiedades
IUPAC Name |
(3S)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTYRUGSSMKFNF-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Lenalidomide | |
CAS RN |
202271-91-8 | |
| Record name | Lenalidomide, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202271918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LENALIDOMIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82TY7L06PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



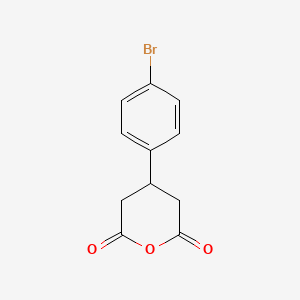
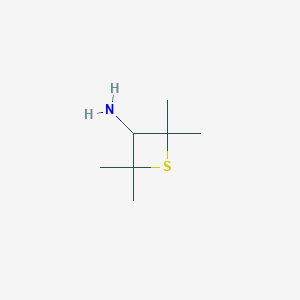
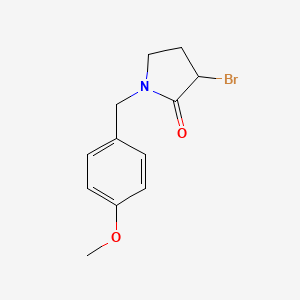
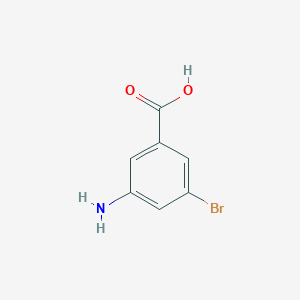
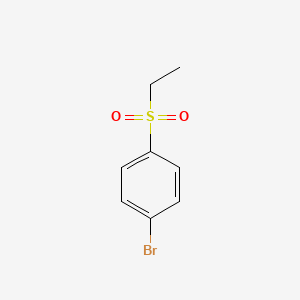
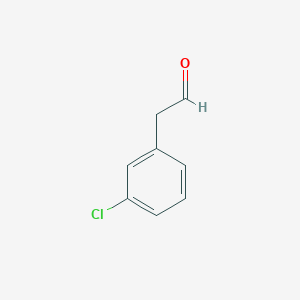
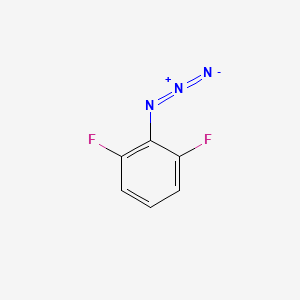
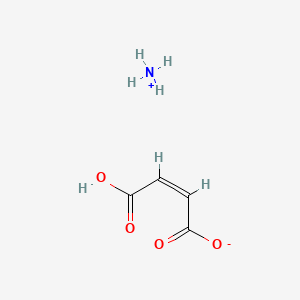
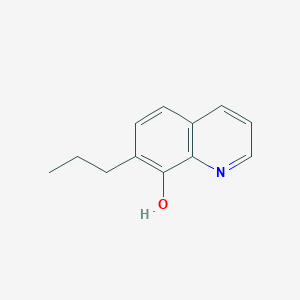
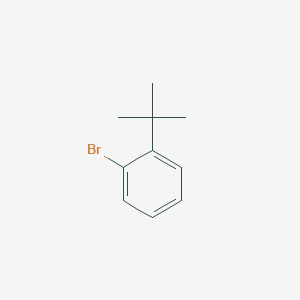
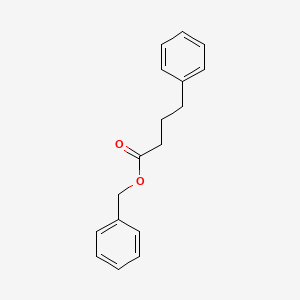
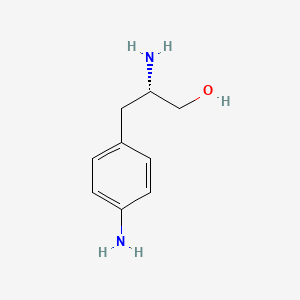
![4-([1,1'-Biphenyl]-4-yl)butan-1-ol](/img/structure/B1280690.png)
